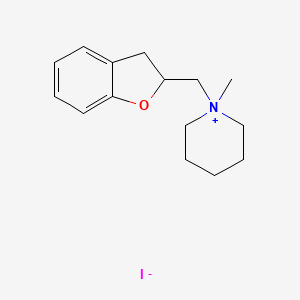
5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENBDMPT and has a unique chemical structure that makes it useful in different applications.
Wirkmechanismus
The mechanism of action of ENBDMPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in tumor growth and inflammation. ENBDMPT has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects
ENBDMPT has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that occurs naturally in the body. Additionally, ENBDMPT has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
ENBDMPT has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, ENBDMPT has been found to exhibit low toxicity, making it a safer alternative to other compounds that have similar effects.
However, there are also some limitations to the use of ENBDMPT in laboratory experiments. This compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, ENBDMPT has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on ENBDMPT. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Additionally, researchers could investigate the mechanism of action of ENBDMPT in more detail to better understand its effects on the body.
Another potential direction for research is to explore the potential of ENBDMPT as an anti-inflammatory agent. This could involve studying its effects on various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a unique chemical compound that has potential applications in various fields of scientific research. This compound has been found to exhibit anti-tumor and anti-inflammatory activity, making it a promising candidate for cancer treatment and the treatment of various inflammatory diseases. While there are some limitations to its use in laboratory experiments, further research on ENBDMPT could lead to new insights and potential therapeutic applications.
Synthesemethoden
The synthesis of ENBDMPT involves the reaction between 2-ethoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid in the presence of a base catalyst. This reaction results in the formation of ENBDMPT, which is a yellowish crystalline powder.
Wissenschaftliche Forschungsanwendungen
ENBDMPT has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, ENBDMPT has shown potential as an anti-inflammatory agent, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[(2-ethoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-4-24-12-6-5-10(18(22)23)7-9(12)8-11-13(19)16(2)15(21)17(3)14(11)20/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSPOFFCZSKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5179860.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)


![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)